molecular formula C11H9NO4 B2507131 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 57384-79-9

1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B2507131
CAS No.: 57384-79-9
M. Wt: 219.196
InChI Key: XZRQDJDHQUVSKF-UHFFFAOYSA-N
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Description

1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxazine ring fused with a dione moiety, making it a versatile candidate for chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminophenol with an appropriate diketone, such as 2-oxopropyl diketone, under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction can produce a hydroxy derivative. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

CAS No.

57384-79-9

Molecular Formula

C11H9NO4

Molecular Weight

219.196

IUPAC Name

1-(2-oxopropyl)-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C11H9NO4/c1-7(13)6-12-9-5-3-2-4-8(9)10(14)16-11(12)15/h2-5H,6H2,1H3

InChI Key

XZRQDJDHQUVSKF-UHFFFAOYSA-N

SMILES

CC(=O)CN1C2=CC=CC=C2C(=O)OC1=O

solubility

not available

Origin of Product

United States

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